(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate
CAS No.: 117175-41-4
Cat. No.: VC20895972
Molecular Formula: C10H18N2O2S
Molecular Weight: 230.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117175-41-4 |
|---|---|
| Molecular Formula | C10H18N2O2S |
| Molecular Weight | 230.33 g/mol |
| IUPAC Name | tert-butyl (2R)-2-carbamothioylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-6-4-5-7(12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15)/t7-/m1/s1 |
| Standard InChI Key | KPAOKCBKJXBXNI-SSDOTTSWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@H]1C(=S)N |
| SMILES | CC(C)(C)OC(=O)N1CCCC1C(=S)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C(=S)N |
Introduction
Chemical Structure and Properties
Basic Identification
(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate is a chiral compound characterized by its unique structural features that combine a protected pyrrolidine ring with a carbamothioyl functional group. It has been assigned the CAS registry number 117175-41-4, which serves as its unique identifier in chemical databases and literature . The compound's IUPAC name is tert-butyl (2R)-2-carbamothioylpyrrolidine-1-carboxylate, which precisely defines its stereochemical configuration and functional groups.
Molecular Characteristics
The molecular formula of this compound is C₁₀H₁₈N₂O₂S, with a calculated molecular weight of 230.33 g/mol . The structure features a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group at the nitrogen and a carbamothioyl (thioamide) group at the 2-position. The carbamothioyl group (C(=S)NH₂) differentiates this compound from its oxygen-containing analog, making it particularly interesting for structure-activity relationship studies.
Stereochemistry and Structural Identifiers
The compound possesses an (R) stereocenter at the 2-position of the pyrrolidine ring, which is crucial for its potential biological activities and applications in asymmetric synthesis. This stereochemical information is encoded in its standard identifiers:
| Identifier Type | Value |
|---|---|
| InChIKey | KPAOKCBKJXBXNI-SSDOTTSWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@H]1C(=S)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C(=S)N |
The specific stereochemistry is indicated by the notation [C@@H] in the isomeric SMILES, designating the (R) configuration at the carbon atom.
Physical and Chemical Properties
Solution Preparation Guidelines
For research applications, the following table provides guidance on preparing stock solutions of various concentrations:
| Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 4.3416 mL | 21.708 mL | 43.416 mL |
| 5 mM | 0.8683 mL | 4.3416 mL | 8.6832 mL |
| 10 mM | 0.4342 mL | 2.1708 mL | 4.3416 mL |
This preparation guide is particularly valuable for researchers planning in vitro experiments with this compound .
Applications in Research
Role in Pharmaceutical Research
(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate has significant applications in pharmaceutical research, particularly as a building block or intermediate in drug discovery programs. The compound's defined stereochemistry and functionalized structure make it valuable for the development of biologically active compounds.
The presence of the thioamide group introduces distinct hydrogen bonding patterns compared to regular amides, potentially leading to different receptor interactions in biological systems. This property makes the compound interesting for structure-activity relationship studies in drug development.
Analytical Characterization
Identification Methods
Confirmation of the identity and purity of (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate typically employs multiple analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Elemental analysis
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Chiral HPLC for enantiomeric purity determination
Practical Research Considerations
In Vitro Experimental Applications
For in vitro experiments, the compound is typically prepared as a stock solution in an appropriate solvent, with DMSO being a common choice for many similar compounds. The solubility characteristics and stability profile should be considered when designing experiments, particularly for longer-term studies.
When preparing solutions for biological assays, it's advisable to make fresh preparations or use aliquots from frozen stocks to ensure consistent activity, as repeated freeze-thaw cycles can lead to degradation .
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